1-(Pyrimidin-2-yl)ethanamine hydrochloride

PDE10A inhibition Schizophrenia research Benzimidazole synthesis

This α-methyl substituted pyrimidine hydrochloride (CAS 1616809-52-9) is a crucial building block for PDE10A inhibitor programs targeting CNS disorders. Its chiral center enables stereochemical SAR studies—substituting with achiral analogs like 2-(pyrimidin-2-yl)ethanamine collapses this dimension, altering target engagement geometry. The stable salt form (≥97% purity) ensures batch-to-batch reproducibility, eliminating free base oxidation concerns and reducing pre-use purification. Available in both racemic and enantiopure forms for library synthesis or asymmetric applications.

Molecular Formula C6H10ClN3
Molecular Weight 159.62
CAS No. 1616809-52-9
Cat. No. B2677936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)ethanamine hydrochloride
CAS1616809-52-9
Molecular FormulaC6H10ClN3
Molecular Weight159.62
Structural Identifiers
SMILESCC(C1=NC=CC=N1)N.Cl
InChIInChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H
InChIKeyYSFPQOISZUZLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)ethanamine Hydrochloride (CAS 1616809-52-9) Procurement Guide: Chemical Profile and Strategic Sourcing Considerations


1-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS 1616809-52-9), systematically named 2-pyrimidinemethanamine, α-methyl-, hydrochloride (1:1), is a heterocyclic amine hydrochloride salt with molecular formula C₆H₁₀ClN₃ and molecular weight 159.62 g/mol . It features a pyrimidine ring directly linked to an α-methyl-substituted ethanamine side chain, positioning the primary amine one carbon away from the heteroaromatic ring. The compound exists as a solid with commercially available purity typically ≥97% . As a building block, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 10A (PDE10A) inhibition and related central nervous system applications .

1-(Pyrimidin-2-yl)ethanamine HCl: Why In-Class Analogs Cannot Be Interchanged in PDE10A and CNS Research Programs


Generic substitution among pyrimidine-based ethanamine analogs fails due to pronounced differences in stereochemical identity, regiochemistry, and the resulting pharmacological relevance. The target compound features an α-methyl substitution on the ethanamine chain directly at the pyrimidine 2-position, creating a chiral center that yields racemic or enantiopure forms [1]. Substituting with 2-(pyrimidin-2-yl)ethanamine (CAS 1198118-04-5), which lacks the α-methyl branch, eliminates the chiral center and alters both the spatial orientation of the amine group and its hydrogen-bonding geometry with biological targets. Similarly, replacing the pyrimidine ring with a pyridine ring (2-(pyridin-2-yl)ethanamine) changes heteroatom count and electronic distribution, affecting target binding and physicochemical properties . The specific α-methyl-pyrimidin-2-yl motif is documented as a pharmacophoric element in PDE10A inhibitor development programs, where modifications to either the ring or the side chain substantially alter both potency and selectivity profiles [2].

1-(Pyrimidin-2-yl)ethanamine Hydrochloride Quantitative Evidence: Differentiation Metrics for Scientific Procurement


Documented Role as Key Synthetic Intermediate in PDE10A Benzimidazole Inhibitor Programs

1-(Pyrimidin-2-yl)ethanamine is explicitly documented as a reagent in the synthesis of benzimidazole derivatives that function as PDE10A inhibitors . The reference publication (Chino et al., Bioorg. Med. Chem. 2014) establishes this scaffold as a validated entry point for PDE10A inhibitor development. This documented role differentiates the compound from 2-(pyrimidin-2-yl)ethanamine hydrochloride (CAS 1198118-04-5), which lacks the α-methyl branch and is not cited in the same PDE10A benzimidazole inhibitor synthetic pathway. The α-methyl substitution provides a specific chiral handle that influences the geometry of the resulting benzimidazole pharmacophore.

PDE10A inhibition Schizophrenia research Benzimidazole synthesis

Physical Form and Handling Advantages: Hydrochloride Salt vs. Free Base for Weighing and Storage

1-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS 1616809-52-9) is supplied as a solid with molecular weight 159.62 g/mol and purity 97% . The free base form (CAS 944906-24-5) has molecular weight 123.16 g/mol . The hydrochloride salt offers enhanced stability against oxidation and moisture absorption compared to the free amine, which is susceptible to atmospheric CO₂ absorption and discoloration over time. This salt form provides superior weighing accuracy for stoichiometric calculations in multi-step syntheses and simplifies analytical characterization by eliminating variable amine content due to partial oxidation.

Synthetic chemistry Compound handling Salt selection

Enantiopure Form Availability: (S)-1-(Pyrimidin-2-yl)ethanamine HCl as Key Differentiator

The target compound exists as a racemic mixture (CAS 1616809-52-9), but the enantiopure (S)-isomer, (S)-1-(pyrimidin-2-yl)ethanamine hydrochloride (CAS 1268492-93-8 for free base), is commercially available as a distinct product [1]. The (R)-enantiomer is also available under CAS 2387560-79-2 . This stereochemical availability contrasts with 2-(pyrimidin-2-yl)ethanamine hydrochloride, which is achiral and cannot provide enantioselective synthetic pathways or chiral ligand applications. The presence of the α-methyl group creates a chiral center that enables diastereoselective transformations and asymmetric catalysis applications that achiral analogs cannot address.

Chiral synthesis Enantioselective catalysis Stereochemistry

Polar Surface Area and Lipophilicity Profile Differentiates from Pyridine Analogs

The pyrimidine ring in 1-(pyrimidin-2-yl)ethanamine confers distinct physicochemical properties compared to the pyridine analog 2-(pyridin-2-yl)ethanamine. The free base has a Topological Polar Surface Area (TPSA) of 51.8 Ų and XLogP3 of -0.5 . The additional nitrogen in the pyrimidine ring (versus one nitrogen in pyridine) increases hydrogen-bond acceptor count to 3 and contributes to the lower lipophilicity. This profile affects membrane permeability and solubility characteristics relevant to CNS drug discovery programs.

Physicochemical properties Drug-likeness Permeability prediction

Regioisomeric Distinction: α-Methyl Substitution at Pyrimidine 2-Position vs. 4-Position Derivatives

The α-methyl substitution is positioned at the pyrimidine 2-position, distinguishing it from regioisomers such as 1-(pyrimidin-4-yl)ethanamine derivatives. The 2-position substitution places the amine group adjacent to both ring nitrogens, creating a distinct chelation environment for metal coordination and a specific vector for hydrogen bonding. This regioisomeric identity affects both synthetic utility and biological target interactions. Commercial suppliers catalog this compound under multiple systematic names including 2-Pyrimidinemethanamine, α-methyl-, hydrochloride (1:1), confirming the 2-position substitution pattern .

Regiochemistry Structure-activity relationship Synthetic building block

Commercial Purity Benchmark: ≥97% Specification with Batch-Specific QC Documentation

1-(Pyrimidin-2-yl)ethanamine hydrochloride is commercially supplied with a standard purity specification of 97% across multiple established chemical suppliers . Vendors including Bidepharm, Leyan, and CymitQuimica provide batch-specific QC documentation including NMR, HPLC, or GC analytical reports . This established purity benchmark enables consistent procurement decisions and reduces the need for in-house purification prior to use in multi-step syntheses.

Quality control Procurement specification Analytical chemistry

1-(Pyrimidin-2-yl)ethanamine Hydrochloride Optimal Application Scenarios Based on Differentiated Evidence


PDE10A Inhibitor Lead Optimization and Fragment-Based Drug Discovery

For medicinal chemistry programs targeting PDE10A inhibition for schizophrenia or cognitive disorders, 1-(pyrimidin-2-yl)ethanamine hydrochloride provides a validated entry point to benzimidazole-based inhibitors . The documented synthetic pathway enables rapid library synthesis and SAR exploration around the pyrimidine core, reducing hit-to-lead timeline compared to non-validated building blocks. The commercial availability of both racemic and enantiopure forms supports stereochemical SAR studies essential for optimizing target engagement.

Asymmetric Synthesis and Chiral Ligand Development

The α-methyl chiral center enables applications in asymmetric catalysis and enantioselective transformations. Researchers can procure either the racemic hydrochloride salt (CAS 1616809-52-9) or the enantiopure (S)- or (R)-forms for developing chiral ligands or auxiliaries. This stereochemical versatility is unavailable with achiral analogs such as 2-(pyrimidin-2-yl)ethanamine hydrochloride, making the target compound the preferred choice for stereochemistry-dependent applications.

CNS-Targeted Small Molecule Library Synthesis Requiring Controlled Lipophilicity

The pyrimidine core of 1-(pyrimidin-2-yl)ethanamine hydrochloride confers a Topological Polar Surface Area of 51.8 Ų and XLogP3 of -0.5, which positions the compound favorably for CNS drug discovery programs where moderate polarity and low lipophilicity are desirable for blood-brain barrier permeability . This profile differentiates the compound from pyridine-based alternatives with lower TPSA, making it suitable for library synthesis where physicochemical property optimization is a key design criterion.

Quality-Controlled Multi-Step Synthetic Routes Requiring Batch-to-Batch Consistency

For synthetic chemistry operations where batch-to-batch reproducibility is critical, the hydrochloride salt form with established ≥97% purity and available QC documentation minimizes variability introduced by free base oxidation or hydration . This reduces the need for pre-use purification and ensures accurate stoichiometric calculations across multiple synthetic campaigns, improving overall process efficiency and yield consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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